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Introduction

The blood-brain barrier (BBB) is a highly selective, semi-permeable border of endothelial cells
that prevents solutes in the circulating blood from non-selectively crossing into the extracellular
fluid of the central nervous system (CNS) where neurons reside.[1] This barrier is crucial for
maintaining brain homeostasis and protecting it from harmful substances.[2] The primary
components of the BBB are brain microvascular endothelial cells (BMECs), which are
characterized by complex tight junctions, a lack of fenestrations, and low pinocytic activity.[2][3]
These cells are in close communication with pericytes and astrocytes, which are essential for
the induction and maintenance of the barrier properties.[2][4]

Developing drugs for CNS diseases is challenging due to the BBB's ability to restrict the
passage of most therapeutic agents. Therefore, robust in vitro models that accurately mimic the
in vivo BBB are essential for screening potential neurotherapeutics and studying disease
mechanisms.[5] While static Transwell models are useful, dynamic models that incorporate
physiological shear stress by mimicking blood flow offer a more in vivo-like environment.[6][7]
These dynamic systems, often utilizing microfluidic technology, have been shown to enhance
barrier tightness and better predict in vivo permeability.[8][9]

This document provides a detailed protocol for establishing and characterizing a dynamic,
multi-cell type in vitro BBB model using a microfluidic platform.
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Components of the Dynamic In Vitro BBB Model

A high-fidelity in vitro BBB model should include the key cellular components of the
neurovascular unit to recapitulate the complex cell-cell interactions that maintain barrier
function.[3]

» Brain Microvascular Endothelial Cells (BMECSs): These cells form the core of the barrier, with
tight junctions that severely restrict paracellular flux.[1] They can be sourced from primary
human or animal tissues, immortalized cell lines (like hCMEC/D3), or derived from human
induced pluripotent stem cells (hiPSCs).[1][8]

o Astrocytes: These glial cells ensheath the microvessels with their "end-feet" and secrete
soluble factors that are critical for inducing and maintaining the tight junction integrity of the
BMECs.[1][3]

o Pericytes: Embedded within the basement membrane, pericytes share a close physical
connection with BMECs and are crucial for vessel stabilization, angiogenesis, and BBB
integrity.[2][4]

A triple co-culture model consisting of BMECSs, astrocytes, and pericytes is considered a more
reliable in vitro BBB model as it results in significantly higher Transendothelial Electrical
Resistance (TEER) and lower permeability compared to monoculture or simpler co-culture
systems.[2]

Dynamic Culture Systems: Microfluidics

Dynamic models utilize microporous hollow fibers or microfluidic devices to culture cells under
continuous medium perfusion, which simulates the shear stress exerted by blood flow in vivo.
[6] This mechanical stimulation is a key factor in promoting a more physiological BBB
phenotype, including enhanced tight junction expression and lower permeability.[4][9]
Microfluidic "BBB-on-a-chip" platforms allow for the co-culture of different cell types in separate
but adjacent channels, separated by a porous membrane, mimicking the anatomical structure
of the neurovascular unit.[8][10]

Experimental Workflow
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The overall process for building and validating a dynamic in vitro BBB model involves several

key stages, from initial cell culture to final barrier function assessment.
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Caption: Experimental workflow for dynamic in vitro BBB model.

Experimental Protocols
Protocol 1: Cell Culture and Maintenance

This protocol outlines the basic culture of the three primary cell types. Use cell-specific media
and follow standard aseptic cell culture techniques.

A. Brain Microvascular Endothelial Cells (BMECS)

e Culture hiPSC-derived BMECs or immortalized lines (e.g., hCMEC/D3) in T75 flasks coated
with a suitable extracellular matrix (e.g., Collagen 1V and Fibronectin).

e Use endothelial cell medium supplemented with required growth factors.
e Incubate at 37°C, 5% CO2.

o Passage cells when they reach 80-90% confluency. Low passage numbers are
recommended for maintaining BBB characteristics.[6]

B. Human Astrocytes

Culture primary human astrocytes or an immortalized cell line in T75 flasks.

Use astrocyte-specific medium.

Incubate at 37°C, 5% CO2.

Passage cells at 80-90% confluency.

C. Human Pericytes

e Culture primary human brain vascular pericytes in T75 flasks.
» Use pericyte-specific medium.

e |ncubate at 37°C, 5% CO2.
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e Passage cells at 80-90% confluency.

Protocol 2: Construction of a Microfluidic BBB Model

This protocol is a general guideline for seeding cells into a two-channel microfluidic device with
a porous membrane separating the channels.

e Device Preparation:

o Sterilize the microfluidic device according to the manufacturer's instructions (e.g., ethanol
wash, UV exposure).

o Coat both sides of the porous membrane by perfusing an extracellular matrix solution
(e.g., 50 pg/mL collagen type IV and 20 pg/mL fibronectin in PBS) through the channels
and incubating for 2-4 hours at 37°C.

o Rinse channels with pre-warmed cell culture medium.
o Seeding Astrocytes and Pericytes (Abluminal/Brain Side):

o Prepare a co-culture cell suspension of astrocytes and pericytes (e.g., at a 1:1 ratio) at a
high concentration (e.g., 5-10 x 1076 cells/mL) in astrocyte medium.

o Inject the cell suspension into the bottom (‘brain’) channel of the device.

o Invert the device and incubate for 2-4 hours at 37°C to allow cells to attach to the
underside of the membrane.

o After attachment, place the device upright and perfuse with fresh astrocyte medium.
Culture for 24-48 hours.

e Seeding BMECs (Luminal/Blood Side):

o Prepare a suspension of BMECs at a high concentration (e.g., 10-15 x 1076 cells/mL) in
endothelial cell medium.

o Inject the BMEC suspension into the top (‘'vascular’) channel.
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o Incubate for 4-6 hours at 37°C to allow for a confluent monolayer to form on the top side of
the membrane.

o After attachment, begin gentle perfusion of fresh endothelial medium through the top
channel.

e Initiating Dynamic Flow:

o After establishing the co-culture under static or very low flow conditions for 24 hours,
connect the device to a perfusion system (e.g., syringe pump).

o Initiate a low level of laminar flow in the luminal channel to induce a physiological shear
stress (e.g., 1-5 dynes/cm?).[6]

o Maintain the culture under continuous flow for 3-5 days to allow the barrier to mature.
Monitor barrier integrity daily using TEER measurements.

Protocol 3: Barrier Integrity Assessment -
Transendothelial Electrical Resistance (TEER)

TEER is a reliable, non-invasive method to quantify the integrity of the tight junction dynamics
in the endothelial monolayer.[11] Higher TEER values correlate with a tighter barrier.

» Equipment: Use an epithelial voltohmmeter with compatible electrodes for your microfluidic
device. Many modern "organ-on-a-chip” platforms have integrated electrodes for real-time
monitoring.[10]

e Measurement:

o Ensure the electrodes are sterilized (e.g., with 70% ethanol) and rinsed with sterile saline
or culture medium.

Place the electrodes in the luminal and abluminal channels of the device.

o

o

Record the resistance reading (in Ohms, Q).

Measure the resistance of a cell-free device filled with medium to determine the

[¢]

background resistance.
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o Calculation:
o Subtract the background resistance from the resistance of the cell-covered device.

o Multiply the result by the surface area of the membrane (in cm?) to obtain the final TEER
value (Q-cm2).

o TEER (Q:cm?) = (R _total - R_blank) * Area (cm?)

e Monitoring: Perform daily TEER measurements. A stable and high TEER value (ideally >500
Q-cmz, with some models reporting values over 2000 Q-cm?) indicates a mature and intact
barrier.[8]

Protocol 4: Permeability Assay

This assay measures the flux of a tracer molecule across the BBB model to determine its
permeability coefficient (Papp).

o Select Tracers: Use fluorescently-labeled, membrane-impermeable molecules of different
sizes, such as Sodium Fluorescein (376 Da) or FITC-dextrans (4-70 kDa).[8]

e Procedure:

o Once the TEER value has peaked and stabilized, replace the medium in the luminal
channel with medium containing the tracer molecule at a known concentration (C_donor).

o At specific time points (e.g., 30, 60, 90, 120 minutes), collect samples from the abluminal
channel (C_receiver).

o Replace the collected volume with fresh medium to maintain a constant volume.

e Quantification: Measure the fluorescence intensity of the collected samples using a plate
reader and calculate the concentration of the tracer that has crossed the barrier.

o Calculation of Apparent Permeability (Papp):

o Calculate the rate of tracer flux (dQ/dt).
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o Use the following formula: Papp (cm/s) = (dQ/dt) / (A * C_donor)
o Where:

» dQ/dt is the flux of the tracer across the barrier (mol/s).

» Alis the surface area of the membrane (cm?2).

s C_donor is the initial concentration in the donor (luminal) chamber (mol/cm3).

Protocol 5: Immunofluorescence Staining of Tight
Junction Proteins

This method visualizes the expression and localization of key tight junction proteins (e.g.,
Claudin-5, Occludin, ZO-1) to confirm the formation of a continuous barrier.

Fixation: At the end of the experiment, fix the cells in the device by perfusing with 4%
paraformaldehyde (PFA) for 15 minutes.

o Permeabilization: Perfuse with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for
10 minutes.

» Blocking: Perfuse with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour.

e Primary Antibody Incubation: Perfuse the channel with a solution containing the primary
antibody against a tight junction protein (e.g., rabbit anti-Claudin-5) and incubate overnight at
4°C.

e Washing: Perfuse with PBS to wash away unbound primary antibody.

e Secondary Antibody Incubation: Perfuse with a fluorescently-labeled secondary antibody
(e.g., goat anti-rabbit Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI). Incubate for
1-2 hours at room temperature, protected from light.

o Final Wash: Perfuse with PBS to remove unbound secondary antibody.

e Imaging: Image the cells directly within the microfluidic device using a confocal microscope.
Look for continuous, sharp lines of fluorescence at the cell-cell borders, which indicate well-
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formed tight junctions.

Data Presentation and Interpretation

Quantitative data from model characterization should be summarized for clear comparison.

Table 1: Representative Barrier Integrity Data for Dynamic In Vitro BBB Models

. Papp
Typical .
(Sodium
Parameter Cell Source Model Type TEER . Reference
Fluorescein
(Q-cm?)
) (cmls)
hiPSC-
derived ) o
TEER Microfluidic > 2000 N/A [8]
BMECs + Rat
Astrocytes
hCMEC/D3 +
TEER Human Microfluidic ~150-300 ~4.5x 10°° [3][5]
Astrocytes
Mouse ~100-300 (up
TEER Primary ECs Co-culture to 800 ~4.5x 10-° [5]
+ Astrocytes reported)
Caco-2 ]
) High:
N (Intestinal
Permeability Transwell > 200 Propranolol [12]
Model
(~20 x 10-9)
Control)
Caco-2
) Low:
- (Intestinal o
Permeability Transwell > 200 Ranitidine [12]
Model
(~0.5x107°)
Control)

Note: TEER and Papp values can vary significantly based on cell type, passage number, co-

culture conditions, and specific microfluidic device design.[11][13]

© 2025 BenchChem. All rights reserved.

9/14

Tech Support


https://rupress.org/jcb/article-abstract/183/3/409/45588
https://www.semanticscholar.org/paper/Astrocytes-induce-blood%E2%80%93brain-barrier-properties-in-Janzer-Raff/43c552a21a1b64c60f57ca312b3aee24f8caa22b
https://pubmed.ncbi.nlm.nih.gov/39029978/
https://pubmed.ncbi.nlm.nih.gov/39029978/
https://www.researchgate.net/publication/380700335_Roles_of_astrocytic_sonic_hedgehog_production_and_its_signal_for_regulation_of_the_blood-brain_barrier_permeability
https://www.researchgate.net/publication/380700335_Roles_of_astrocytic_sonic_hedgehog_production_and_its_signal_for_regulation_of_the_blood-brain_barrier_permeability
https://www.researchgate.net/figure/Cell-to-cell-interactions-between-pericytes-and-endothelial-cells-Pericytes-share-a-BM_fig3_370686862
https://www.researchgate.net/figure/Major-signaling-pathways-regulating-BBB-stability-Pericyte-EC-communications_fig2_382395637
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294999?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE ey cricn

Cellular Interactions and Signaling Pathways

The integrity of the BBB is not solely a physical barrier but is dynamically regulated by complex
signaling between the cells of the neurovascular unit. Astrocytes and pericytes release a
variety of factors that influence the endothelial cells to maintain the barrier phenotype.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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